Product packaging for Bis-N,n'-boc-L-lysine methyl ester(Cat. No.:CAS No. 2483-48-9)

Bis-N,n'-boc-L-lysine methyl ester

Cat. No.: B2594841
CAS No.: 2483-48-9
M. Wt: 360.451
InChI Key: WLPJOHSPBBUIQG-LBPRGKRZSA-N
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Description

Bis-N,n'-boc-L-lysine methyl ester (CAS 2483-48-9) is a protected lysine derivative essential in advanced peptide synthesis . The compound features a methyl ester on the carboxyl group and two tert-butoxycarbonyl (Boc) groups protecting the amine functionalities . This protection scheme is crucial for preventing unwanted side reactions and allows for selective deprotection in multi-step synthesis, making it a valuable building block for constructing complex biomolecules . With the molecular formula C17H32N2O6 and a molecular weight of 360.4 g/mol, it is characterized by high purity (≥95%) and is supplied with a full certificate of analysis . The product must be stored refrigerated and is soluble in DMSO . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32N2O6 B2594841 Bis-N,n'-boc-L-lysine methyl ester CAS No. 2483-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPJOHSPBBUIQG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Development and Significance of Lysine Derivatives in Peptide and Organic Synthesis

The journey to understanding the importance of Bis-N,n'-boc-L-lysine methyl ester begins with the broader history of lysine (B10760008) and its derivatives. Lysine, an essential α-amino acid, is a fundamental component of proteins. wikipedia.orgwikipedia.org Its structure, featuring a side chain with a primary amino group, makes it a prime location for chemical modifications. wikipedia.orgnbinno.com In the early days of peptide synthesis, a major challenge was preventing unwanted side reactions at this very amino group during the formation of the peptide chain. nbinno.com

This led to the development of "protecting groups," chemical moieties that temporarily block a reactive site on a molecule, allowing a reaction to proceed at another desired location. openaccessjournals.commolecularcloud.org The introduction of the tert-butyloxycarbonyl (Boc) group was a significant milestone. nbinno.commolecularcloud.org The Boc group, along with the fluorenylmethyloxycarbonyl (Fmoc) group, became central to solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield that dramatically simplified and accelerated the creation of peptides. molecularcloud.org

The use of protected lysine derivatives, such as those with Boc and Fmoc groups, allows for precise and controlled peptide assembly. nbinno.com This control is crucial not only for creating specific peptide sequences but also for incorporating modifications that can enhance a peptide's therapeutic properties, such as increasing its half-life in the body through a process called PEGylation. nbinno.com Beyond peptide synthesis, lysine and its derivatives are valuable in organic synthesis for creating complex molecules and have applications in areas like the development of biocompatible polymers and drug delivery systems. nih.govacs.org

Rationale for the Advanced Study of Bis N,n Boc L Lysine Methyl Ester As a Versatile Intermediate

The specific structure of Bis-N,n'-boc-L-lysine methyl ester, with two Boc protecting groups and a methyl ester, makes it a particularly useful and versatile intermediate in chemical research. The dual Boc protection on both the alpha and epsilon amino groups of the lysine (B10760008) backbone ensures that these sites remain unreactive during coupling reactions. chemimpex.com The methyl ester at the carboxylic acid end provides another point of controlled reactivity. mdpi.com

This trifecta of protected or modified functional groups allows for a high degree of control in multi-step syntheses. Researchers can selectively deprotect one functional group while the others remain shielded, enabling the sequential addition of different chemical entities. For instance, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to another molecule. duke.edu Subsequently, one or both of the Boc groups can be removed to expose the amino groups for further reactions.

This versatility is highly sought after in the synthesis of complex molecules, including:

Peptidomimetics: Compounds that mimic the structure and function of peptides but with improved stability and bioavailability.

Drug Delivery Systems: The lysine backbone can be functionalized to attach drugs, targeting ligands, or imaging agents. chemimpex.comchemimpex.com

Bioconjugation: This compound is valuable for linking biomolecules to other molecules or surfaces. chemimpex.comchemimpex.com

The physicochemical properties of this compound are also a key factor in its utility. The presence of the Boc groups generally enhances solubility in organic solvents, facilitating reactions in non-aqueous environments.

Physicochemical Properties of this compound:

Property Value
Molecular Formula C17H32N2O6
Molecular Weight 360.4 g/mol
IUPAC Name methyl (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoate
CAS Number 2483-48-9
Physical Form Solid

Source: nih.govsigmaaldrich.combiosynth.com

Scope and Objectives of Academic Research on Bis N,n Boc L Lysine Methyl Ester

Classical Approaches to N-Boc Protection of Lysine Derivatives and Esterification

The traditional synthesis of this compound relies on well-established methods for the protection of the α- and ε-amino groups of lysine, followed by the esterification of the carboxylic acid moiety.

Optimization of Protecting Group Strategies for Nα and Nε Amines in Lysine Esters

The differential protection of the two amino groups in lysine is a cornerstone of its synthetic chemistry. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. slideshare.netyoutube.com The synthesis of Boc-protected lysine derivatives often involves the reaction of lysine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. rsc.org

A common strategy involves the simultaneous protection of both the Nα and Nε amino groups of L-lysine to yield Nα,Nε-di-Boc-L-lysine. This can be achieved by reacting L-lysine hydrochloride with (Boc)₂O in the presence of a base like sodium bicarbonate in a water/dioxane mixture. rsc.org The resulting di-Boc protected lysine can then be esterified.

Alternatively, methods for the selective protection of either the Nα or Nε amine have been developed to allow for further specific modifications. google.com For instance, temporary protection of the Nα amino group using copper chelation allows for the selective acylation of the Nε amino group. google.com Another approach involves the use of a p-anisaldehyde Schiff base to temporarily shield the Nα-amino group during the protection of the Nε-amino group. google.com The choice of protecting group strategy is crucial and depends on the desired final product and the subsequent reaction steps. For instance, in solid-phase peptide synthesis, orthogonal protecting groups are essential to allow for the selective deprotection of the Nα-amino group for chain elongation while the side-chain protection remains intact. peptide.com

Table 1: Common Protecting Groups for Lysine Amines
Protecting GroupAbbreviationCleavage ConditionsNotes
tert-ButyloxycarbonylBocAcidic conditions (e.g., TFA)Commonly used for both Nα and Nε protection. peptide.com
BenzyloxycarbonylZ or CbzHydrogenolysis, strong acidOften used for Nε protection. peptide.com
9-FluorenylmethyloxycarbonylFmocPiperidineStandard for Nα protection in solid-phase peptide synthesis. peptide.com
2-Chlorobenzyloxycarbonyl2-Cl-ZHF, TFMSOTfStable to 50% TFA, used for Nε protection in Boc chemistry. peptide.com

Esterification Techniques for the Carboxyl Moiety of Lysine Derivatives

Once the amino groups are appropriately protected, the carboxylic acid group of the lysine derivative is esterified. A straightforward and widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. nih.govresearchgate.net

Another common method for the synthesis of esters, including amino acid esters, is the use of alkyl chloroformates in the presence of a base like 4-(dimethylamino)pyridine (DMAP). researchgate.net This method proceeds through a mixed carboxylic-carbonic anhydride (B1165640) intermediate. researchgate.net For the synthesis of Nα-Boc-Nε-Cbz-L-lysine methyl ester, a procedure involving the neutralization of the protected lysine with cesium carbonate followed by reaction with methyl iodide in dimethylformamide has been described. prepchem.com

The choice of esterification method can be influenced by factors such as the scale of the reaction, the desired purity of the product, and the compatibility with the protecting groups. For instance, methods that require harsh acidic conditions might not be suitable if acid-labile protecting groups are present.

Emerging Synthetic Routes and Green Chemistry Principles in Lysine Derivative Production

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemistry. This trend has also impacted the synthesis of amino acid derivatives like this compound.

Catalytic Methods and Mechanistic Insights in the Synthesis of Boc-Protected Lysine Esters

Modern synthetic chemistry is increasingly focused on the use of catalysts to improve reaction efficiency and reduce waste. In the context of Boc-protected lysine ester synthesis, catalytic methods are being explored for both the protection and esterification steps. For example, borate (B1201080) esters have been reported as simple and effective catalysts for amidation reactions, which are conceptually related to the formation of the carbamate (B1207046) bonds in Boc protection. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been utilized for the synthesis of N-protected amino esters. buffalostate.edu While not directly applied to the Boc protection of lysine in the provided sources, this methodology highlights the potential of transition metal catalysis in forming C-N bonds in complex molecules. Mechanistic understanding of these catalytic cycles is crucial for optimizing reaction conditions and expanding their substrate scope.

Flow Chemistry and Scalable Synthesis Considerations for Amino Acid Derivatives

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of amino acid derivatives, including improved safety, better heat and mass transfer, and enhanced scalability. youtube.comyoutube.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. youtube.com

The synthesis of β-amino acid derivatives has been demonstrated using a micro-flow reactor, highlighting the potential for rapid and efficient synthesis. nih.gov While direct application to this compound is not detailed in the provided results, the principles of flow chemistry are broadly applicable to multi-step syntheses of complex molecules. youtube.comnih.gov The ability to scale up reactions from milligrams to kilograms by adjusting the flow rate and reactor size makes flow chemistry an attractive option for the industrial production of amino acid derivatives. youtube.com

Table 2: Comparison of Batch vs. Flow Chemistry for Amino Acid Derivative Synthesis
ParameterBatch ChemistryFlow Chemistry
Reaction ControlLess precise, potential for hotspotsPrecise control over temperature, pressure, and time. youtube.com
ScalabilityOften requires re-optimizationDirectly scalable by adjusting flow rate and reactor volume. youtube.com
SafetyHigher risk with hazardous reagentsImproved safety due to small reaction volumes and better containment. youtube.com
EfficiencyCan be wasteful due to large excesses of reagentsOften more efficient with better mixing and heat transfer. youtube.com

Enantioselective Synthesis and Chiral Purity Maintenance in the Preparation of Lysine Derivatives

Lysine is a chiral molecule, and for most biological and pharmaceutical applications, it is essential to use the enantiomerically pure L-form. Therefore, maintaining the chiral integrity of the starting material throughout the synthetic sequence is of paramount importance.

Synthetic routes to lysine derivatives must be designed to avoid racemization, which can occur under harsh basic or acidic conditions or at elevated temperatures. The use of mild reaction conditions and careful selection of reagents are crucial.

The enantiomeric purity of lysine derivatives can be assessed using chiral high-performance liquid chromatography (HPLC). nih.gov Chiral stationary phases, such as those based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), have been shown to be effective in separating the enantiomers of lysine derivatives, allowing for the determination of enantiomeric excess. nih.gov Thermodynamic studies of the chiral separation process can provide insights into the binding mechanisms between the enantiomers and the chiral stationary phase. nih.gov The development of enantioselective synthetic methods, such as those employing chiral catalysts or auxiliaries, is an active area of research aimed at producing enantiomerically pure amino acid derivatives from the outset. acs.org

Synthesis of Structurally Modified Analogues and Isomers of this compound

The synthesis of structurally modified analogues and isomers of this compound is crucial for various applications in chemical biology and drug development, including peptide synthesis and the study of post-translational modifications. nih.govchemimpex.com Methodologies often focus on the selective modification of the α-amino group, the ε-amino group, or the carboxyl group, employing a range of protective group strategies and coupling reactions to achieve the desired structures.

Synthesis of N-Acyl and N-Alkylated Analogues

The modification of the lysine side chain is a common strategy to create analogues with altered properties. This includes the introduction of different acyl or alkyl groups at the ε-amino position.

Table 1: Synthesis of ThzK-OMe Analogues nih.gov

Starting MaterialKey StepsIntermediate ProductFinal Product
N-Boc-Lys(Cbz)-OH1. Methylation 2. Hydrogenation (Cbz deprotection)Nα-Boc-L-Lys-OMeL/D-ThzK-OMe
Boc-thiazolidine-4-carboxylic acid (L or D form)1. Coupling with Nα-Boc-L-Lys-OMe 2. Boc deprotectionBoc and methylester protected ThzK

Another significant modification is the methylation of the lysine side chain, which mimics important biological post-translational modifications. A convenient method has been established for preparing building blocks like N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine and N(α)-Fmoc-N(ε)-dimethyl-L-lysine. nih.gov This strategy is built upon the use of malonate derivatives and dibromobutane to construct key L-2-amino-6-bromohexanoic acid intermediates, which allows for modification at the ε-position. nih.gov These Fmoc-protected derivatives are suitable for both solution-phase and solid-phase peptide synthesis. nih.gov

Synthesis of Orthogonally Protected Analogues

Orthogonally protected lysine derivatives, where the α- and ε-amino groups have distinct protecting groups, are invaluable in peptide synthesis. pharm.or.jp A common example is Nα-Boc-Nε-Fmoc-L-lysine methyl ester. The synthesis of these compounds requires careful selection of protecting groups that can be removed under different conditions.

The synthesis of di-urethane lysine derivatives like Fmoc-Lys(Boc) and Z-Lys(Boc) can be achieved on a large scale. pharm.or.jp One route utilizes a copper(II) complex to temporarily protect the α-amino and α-carboxyl functions of lysine. This allows for the selective protection of the ε-amino group, for instance, with a Boc group. pharm.or.jp After the copper is removed, the α-amino group can then be protected with a different group, such as Fmoc or Z. pharm.or.jp

Table 2: Large-Scale Synthesis of Orthogonally Protected Lysine pharm.or.jp

StepDescriptionKey ReagentsProductReported Yield
1Formation of Copper Complex and Nε-protectionHCl·Lys, CuSO4·5H2O, NaHCO3, Boc2O[Lys(Boc)]2Cu94.2%
2Copper Detachment8-QuinolinolLys(Boc)-
3Nα-protectionBenzyl chlorocarbonate or 9-Fluorenylmethyl chlorocarbonateZ-Lys(Boc) or Fmoc-Lys(Boc)-

A challenge with methyl ester-protected amino acids is the cleavage of the ester group, which typically requires harsh basic or acidic conditions incompatible with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups. To address this, milder, orthogonal hydrolysis conditions have been explored. One such method uses calcium(II) iodide as a protective agent for the Fmoc group, allowing for selective methyl ester hydrolysis with improved yields using greener and less expensive reagents.

Synthesis of Conformationally Constrained and Functionalized Analogues

Creating analogues with restricted conformations or novel functionalities expands their utility in designing structured peptides and probes. Conformationally constrained analogues of lysine have been synthesized from commercially available trans-4-hydroxy-L-proline. guidechem.com This approach leads to novel proline template amino acids (PTAAs) such as trans-4-aminoethyl-L-proline, which serves as a constrained lysine analogue. guidechem.com

The introduction of bioorthogonal functional groups, such as azides, is another important modification. Azide-containing N-carboxyanhydrides (NCAs) can be prepared from L-lysine by converting the side-chain amine group into an azide (B81097). mdpi.com The Nα-carboxybenzyl (Cbz) protected lysine is used as a starting material, and the side-chain amine is converted to an azide. This derivative is then transformed into the corresponding NCA using Ghosez's reagent, which preserves the azide functionality for subsequent click chemistry applications. mdpi.com

Reactions at the Carboxyl Methyl Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic attack, enabling its conversion into other functional groups such as carboxylic acids, amides, and different esters.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using an aqueous solution of a base like sodium hydroxide (B78521) in a suitable organic solvent such as methanol (B129727) or tetrahydrofuran. This saponification reaction proceeds through a nucleophilic acyl substitution mechanism. Enzymatic hydrolysis of amino acid esters, including those with Boc protection, has also been demonstrated, offering a mild and selective alternative to chemical methods. For instance, esterases and lipases have been shown to hydrolyze tert-butyl esters of protected amino acids. nih.gov The kinetics of enzymatic hydrolysis of N-aminoacyl-l-lysine methyl esters have been studied, revealing that the rate-determining step is often the deacylation of the enzyme. nih.gov

Amidation: The direct conversion of the methyl ester to an amide can be achieved by reacting it with a primary or secondary amine. This process, often referred to as aminolysis, typically requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. One-pot methods for the amidation of N-Boc-protected amines have been developed, involving in situ generation of isocyanate intermediates that then react with Grignard reagents to form amides. nih.gov

Transamidation: While less common for esters, transamidation conceptually involves the exchange of the amino part of an amide. In the context of this methyl ester, it would first need to be converted to an amide, which could then potentially undergo transamidation. Research on the transamidation of N-Boc protected amides has shown that activation of the amide bond is necessary, often with reagents like trifluoromethanesulfonyl anhydride in the presence of a base. nih.gov

Table 1: Conditions for Reactions at the Carboxyl Methyl Ester Moiety
ReactionReagents and ConditionsProduct Functional Group
Hydrolysis (Saponification) 1. NaOH (aq), MeOH/THF, rtCarboxylic Acid
2. Lipase (B570770)/Esterase, BufferCarboxylic Acid
Amidation (Aminolysis) 1. RNH₂, heatAmide
2. 2-Chloropyridine, Tf₂O, Grignard ReagentAmide
Transamidation (of derived amide) Tf₂O, Base, R'₂NHAmide

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) and an acid catalyst would yield the corresponding ethyl ester. This equilibrium reaction is typically driven to completion by using a large excess of the new alcohol.

Derivatization: The carboxyl methyl ester can be derivatized into various other functional groups. For instance, reduction of the ester using a reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexan-1-ol.

Reactions Involving the Boc-Protected Amine Functionalities

The two Boc-protecting groups on the α- and ε-amino groups are crucial for the selective modification of the lysine backbone. Their removal, or deprotection, is a key step in many synthetic sequences.

The Boc group is an acid-labile protecting group, meaning it is readily cleaved under acidic conditions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.

Selective Deprotection: Achieving selective deprotection of the Nα-Boc group in the presence of the Nε-Boc group, or vice versa, is challenging due to the similar nature of the two protecting groups. However, subtle differences in their steric and electronic environments can sometimes be exploited. The Nα-Boc group is generally considered to be slightly more acid-labile than the Nε-Boc group. By carefully controlling the reaction conditions, such as the concentration of the acid, temperature, and reaction time, a degree of selectivity can be achieved. Orthogonal protecting group strategies are often employed to circumvent this issue, where the α- and ε-amines are protected with groups that can be removed under different conditions (e.g., Fmoc for the α-amine and Boc for the ε-amine). iris-biotech.dersc.org

Kinetics of Boc Deprotection: The kinetics of Boc deprotection have been studied and are known to be dependent on the acid concentration. For example, the HCl-catalyzed deprotection of some Boc-protected amines has been shown to exhibit a second-order dependence on the HCl concentration. nih.gov This implies that the reaction rate is significantly influenced by the amount of acid used.

Table 2: Common Reagents for Boc Deprotection and Their Selectivity
ReagentTypical ConditionsSelectivity
Trifluoroacetic Acid (TFA) TFA/DCM (1:1), rt, 30 minGenerally removes both Boc groups
Hydrogen Chloride (HCl) 4M HCl in Dioxane, rt, 1-2 hGenerally removes both Boc groups
Mild Acidic Conditions e.g., 10% TFA in DCM, 0 °CMay offer slight selectivity for Nα-Boc
Orthogonal Protecting Groups e.g., Fmoc on Nα, Boc on NεHigh selectivity by using different deprotection reagents (base for Fmoc, acid for Boc)

Once one or both of the Boc groups are removed, the resulting free amine(s) can be derivatized in various ways, which is a cornerstone of peptide synthesis.

Peptide Bond Formation: The primary application of deprotected lysine derivatives is in peptide synthesis. The free α-amino group can be coupled with the activated carboxyl group of another N-protected amino acid to form a peptide bond. This cycle of deprotection and coupling is the basis of solid-phase peptide synthesis (SPPS).

Side-Chain Modification: Selective deprotection of the Nε-Boc group allows for the specific modification of the lysine side chain. The exposed ε-amino group can be acylated, alkylated, or coupled to various moieties such as fluorescent labels, biotin, or polyethylene (B3416737) glycol (PEG) chains. broadpharm.combroadpharm.com This is a powerful technique for creating modified peptides and proteins with tailored properties. For example, after selective removal of an orthogonal protecting group on the ε-amine, the free amine can be glycated through reductive amination. rsc.org

Stereoselective Reactions and Chiral Induction with this compound

The inherent chirality of the L-lysine backbone in this compound makes it a valuable tool in asymmetric synthesis, where it can be used to induce stereoselectivity in chemical reactions.

As a Chiral Auxiliary: While less common than other chiral auxiliaries, derivatives of lysine can be used to control the stereochemical outcome of a reaction. The chiral center of the lysine can influence the approach of a reagent to a prochiral center, leading to the preferential formation of one stereoisomer over another. For instance, N-protected amino acid methyl esters have been used as chiral additives to induce a single-handed screw-sense in helical macromolecular catalysts. rsc.orgresearchgate.net This induced chirality in the catalyst then leads to high enantioselectivity in reactions such as the Suzuki-Miyaura coupling. rsc.org

In Asymmetric Synthesis: this compound can serve as a chiral building block in the total synthesis of complex natural products and other chiral molecules. The stereochemistry of the lysine is incorporated into the final product, and subsequent transformations are carried out in a stereocontrolled manner. The use of chiral pool α-amino acids, like lysine, is a common strategy in asymmetric induction for the synthesis of natural products. mdpi.com

Table 3: Applications in Stereoselective Synthesis
ApplicationDescriptionExample
Chiral Additive Induces chirality in a catalyst or reaction environment through non-covalent interactions.Induction of helical conformation in poly(quinoxaline-2,3-diyl)s for asymmetric Suzuki-Miyaura coupling. rsc.orgresearchgate.net
Chiral Building Block The inherent chirality of the molecule is incorporated into the target molecule.Use in the synthesis of complex natural products where the lysine stereocenter is retained. mdpi.com

Investigation of Reaction Mechanisms for Key Transformations of Lysine Methyl Esters

The chemical utility of this compound is defined by the strategic transformations it can undergo. The tert-butyloxycarbonyl (Boc) protecting groups on the α- and ε-amino functions, along with the methyl ester at the C-terminus, allow for selective reactions that are fundamental to its primary application in peptide synthesis. The key transformations involve the deprotection of the amino groups, cleavage of the ester, and the formation of peptide bonds. The investigation of the mechanisms governing these reactions is crucial for optimizing synthetic protocols and minimizing side reactions.

Mechanism of Boc Group Deprotection

The removal of the Boc protecting group is a critical step to liberate the amine for subsequent reactions, such as peptide coupling. This transformation is most commonly achieved through acid-catalyzed hydrolysis.

The generally accepted mechanism for acid-mediated Boc deprotection proceeds as follows:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk

Cleavage: The protonated intermediate fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid.

Decomposition: The carbamic acid readily decomposes, releasing carbon dioxide and the free amine. The tert-butyl cation is typically scavenged by an anion or eliminated to form isobutene.

This process is efficient and usually occurs rapidly at room temperature. fishersci.co.uk The choice of acid and solvent system, often TFA in dichloromethane (DCM) or HCl in dioxane or ethyl acetate, is critical for ensuring complete removal without affecting other acid-labile groups if present. fishersci.co.uk

For substrates containing other acid-sensitive functionalities, alternative, milder deprotection methods have been developed. These can involve reagents like zinc bromide in DCM or trimethylsilyl (B98337) iodide (TMSI). fishersci.co.uk Another mild method utilizes oxalyl chloride in methanol, which is effective for a diverse range of N-Boc protected compounds. nih.gov The selectivity of deprotection is a key advantage; for instance, under specific conditions, the N-Boc group can be removed while ester groups remain intact. researchgate.net

Table 1: Representative Conditions for N-Boc Deprotection of Amino Acid Methyl Esters This table illustrates the general conditions and outcomes for Boc deprotection, adapted from studies on various N-Boc protected amino acid methyl esters.

Entry N-Boc Amino Acid Methyl Ester Reagent/Solvent Time Yield Citation
1 N-Boc L-Alanine Methyl Ester Choline chloride/Urea (DES) 10 min >98% researchgate.net
2 N-Boc D-Alanine Methyl Ester Choline chloride/Urea (DES) 10 min >98% researchgate.net
3 N-Boc L-Leucine Methyl Ester Choline chloride/Urea (DES) 25 min 68% researchgate.net
4 N-Boc L-Valine Methyl Ester Choline chloride/Urea (DES) 25 min 63% researchgate.net
5 Generic Boc-Amine TFA / Dichloromethane 2-12 h High fishersci.co.uk
6 Generic Boc-Amine 4M HCl (aqueous) 2 h High fishersci.co.uk

Mechanism of Peptide Coupling

In peptide synthesis, this compound, after selective deprotection of its α-amino group, serves as the amine component (the C-terminal residue). The formation of a peptide bond is an amidation reaction between the now-free α-amine and the activated carboxylic acid of an incoming N-protected amino acid. masterorganicchemistry.com

The core mechanism involves two stages: carboxyl activation and nucleophilic attack. uni-kiel.de

Carboxyl Activation: The carboxylic acid of the N-terminal amino acid is converted into a more reactive species. With classic carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC), the carboxylate attacks the DCC to form a highly reactive O-acylisourea intermediate. uni-kiel.de

Nucleophilic Attack: The free amine of the C-terminal amino acid (in this case, the deprotected α-amine of the lysine derivative) attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate which then collapses to form the peptide bond and a stable byproduct (dicyclohexylurea, DCU). uni-kiel.de

A significant challenge in peptide coupling is the risk of racemization of the activated amino acid residue. This can occur when the O-acylisourea intermediate cyclizes to form a 2-oxazolin-5-one (oxazolone), which can easily epimerize at the α-carbon. uni-kiel.de To suppress this side reaction and improve coupling efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), are used. uni-kiel.desigmaaldrich.com These additives react with the O-acylisourea to form an active ester (e.g., HOBt-ester), which is more stable and less prone to racemization but still sufficiently reactive towards the amine. sigmaaldrich.com

Modern peptide synthesis heavily relies on onium (aminium and phosphonium) salt-based coupling reagents such as HBTU, HATU, and PyBOP. sigmaaldrich.combachem.com These reagents react directly with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form the corresponding HOBt or HOAt active esters in situ, which then react cleanly with the amine component. sigmaaldrich.com Phosphonium-based reagents like PyAOP are particularly effective for sterically hindered couplings and are less likely to cause guanidinylation of the N-terminal amine, a side reaction sometimes observed with aminium reagents. sigmaaldrich.compeptide.com

Table 2: Overview of Common Peptide Coupling Reagents and Their Mechanistic Features

Reagent Class Example(s) Activating Agent Key Mechanistic Feature Citation
Carbodiimides DCC, DIC Self Forms highly reactive O-acylisourea intermediate. Byproduct (urea) can be insoluble. uni-kiel.depeptide.com
Aminium Salts HBTU, TBTU, HATU HOBt, HOAt Forms HOBt or HOAt active esters in situ. Fast and efficient. sigmaaldrich.compeptide.com

Mechanism of Methyl Ester Cleavage

To utilize the lysine derivative as a C-terminal-activated component in a subsequent fragment condensation, the methyl ester must be cleaved to reveal the free carboxylic acid. The most common method for this transformation is saponification, a base-catalyzed hydrolysis.

The mechanism is a nucleophilic acyl substitution:

Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral alkoxide intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group.

Proton Transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding a carboxylate salt and methanol. An acidic workup is required to re-protonate the carboxylate and isolate the free carboxylic acid.

Chemoselective methods for ester cleavage also exist. For example, bis(tributyltin) oxide has been used to efficiently cleave methyl and other esters of N-protected amino acids in aprotic solvents, sometimes offering selectivity over other protecting groups. rsc.org

Reactions Involving the Lysine Side Chain

After removal of the ε-Boc group, the primary amine on the lysine side chain becomes a nucleophilic center for various chemical transformations. One such transformation is the reaction with reactive dicarbonyl species, which are known to form advanced glycation end-products (AGEs) in biological systems.

Studies on the reaction of L-lysine methyl ester with methylglyoxal (B44143) (MGO) in phosphate (B84403) buffer have provided insight into these mechanisms. mdpi.com This reaction can lead to the formation of Nε-carboxyethyllysine (CEL). mdpi.com More significantly, a novel reaction product, Nε-(hydroxymethyl)-lysine (HML), was identified. mdpi.com The proposed mechanism for HML formation is distinct from typical glycation pathways:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the ε-amino group of the lysine methyl ester on the aldehyde carbonyl of MGO.

Intramolecular Hydride Transfer: This is followed by an intramolecular hydride transfer from the MGO methyl group to the imine carbon. This step is proposed to explain why the reaction occurs with MGO but not with glyoxal (B1671930) (GO), which lacks the necessary methyl group for the hydride shift. mdpi.com

Table 3: Formation of CEL from L-Lysine Methyl Ester and MGO Data adapted from a study investigating the reaction of L-lysine (5 mM) with MGO (5 mM) after 240 minutes. mdpi.com While the original study used free lysine, the principles apply to the reactivity of the deprotected lysine side chain.

Temperature Initial Lysine Concentration Initial MGO Concentration Final CEL Concentration Reaction Yield (CEL) Citation
37 °C 5 mM 5 mM ~7.4 µM ~0.1% mdpi.com

Applications of Bis N,n Boc L Lysine Methyl Ester As a Chiral Building Block in Advanced Chemical Syntheses

Utilization in Peptide and Peptidomimetic Synthesis

In the realm of peptide science, the controlled incorporation of amino acid derivatives is fundamental. Bis-N,N'-boc-L-lysine methyl ester serves as a key component for introducing lysine (B10760008) residues with orthogonally protected amine groups, enabling the synthesis of peptides and peptidomimetics with complex branching or conjugation sites.

Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are made, and derivatives like this compound are integral to advanced SPPS strategies. In this method, the C-terminal methyl ester of the compound can be hydrolyzed to the corresponding carboxylic acid, which is then anchored to a solid support resin. The use of Boc (tert-butyloxycarbonyl) protecting groups for both the α-amino and ε-amino groups is a classic strategy that relies on acidic conditions for their removal, typically using trifluoroacetic acid (TFA).

This dual protection allows for the lysine side chain to be kept inert while the peptide backbone is elongated. Once the main peptide sequence is assembled, the Boc group on the lysine side chain can be removed, unmasking the ε-amino group for further modification. This selective deprotection is crucial for creating branched peptides, attaching labels such as fluorophores or biotin, or for conjugating the peptide to a larger molecule. The ester functionality also provides a handle for modifications prior to or after cleavage from the solid support, adding another layer of synthetic versatility.

Table 1: Comparison of Protection Strategies in SPPS

Protecting Group StrategyKey ReagentsDeprotection ConditionsOrthogonality with Boc-Lys(Boc)-OMe
Boc/Bzl Boc-amino acids, Dicyclohexylcarbodiimide (DCC), Trifluoroacetic acid (TFA), Hydrogen fluoride (B91410) (HF)Stepwise TFA for Nα-Boc; Final HF for side-chains and cleavagePartial; Side-chain deprotection is not selective.
Fmoc/tBu Fmoc-amino acids, Piperidine, TFAStepwise Piperidine for Nα-Fmoc; Final TFA for side-chains and cleavageHigh; Fmoc is base-labile, Boc is acid-labile.

While SPPS is dominant, solution-phase peptide synthesis remains important, particularly for large-scale production or for segments that are difficult to synthesize on a solid support. In this context, this compound is a valuable reagent. After deprotection of the methyl ester to the free acid, it can participate in coupling reactions with other amino acid esters or peptide fragments in solution, facilitated by standard coupling reagents like DCC (dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

Furthermore, the bifunctional nature of the deprotected lysine derivative makes it an excellent candidate for linker design. Linkers are molecular bridges used to connect different chemical entities, such as a peptide to a drug molecule in an antibody-drug conjugate. The two amino groups of the lysine core can be sequentially functionalized to create linkers with specific lengths, flexibilities, and cleavage properties, with the inherent chirality of the L-lysine backbone influencing the spatial arrangement of the attached molecules.

Role in the Construction of Macrocyclic and Constrained Molecular Architectures

Macrocycles, which are large ring-like molecules, often exhibit unique biological activities and improved pharmacological properties compared to their linear counterparts. This compound is a valuable precursor for inducing cyclization and creating constrained peptide structures.

The synthesis of a macrocycle often involves an intramolecular reaction to close the ring. A linear peptide containing a lysine residue, derived from the title compound, can be designed where the N-terminal amine and the ε-amino group of the lysine side chain serve as the two reactive ends for cyclization. After assembling the linear precursor, selective deprotection of these two amines allows for a head-to-side-chain cyclization reaction, forming a rigidified peptide loop. The size and conformation of this loop are dictated by the length of the peptide chain between the reacting groups. This conformational constraint can lock the peptide into a bioactive conformation, enhancing its binding affinity and stability.

Table 2: Research Findings on Macrocyclization Using Lysine Derivatives

Study FocusKey FindingResulting Architecture
Conformational Constraint Head-to-side-chain cyclization via lysine's amino groups.Constrained peptide loops with enhanced receptor binding.
Peptide Stapling Introduction of hydrocarbon staples via lysine side chains.Alpha-helical peptides with increased stability and cell permeability.
Bicyclic Peptides Two-step cyclization involving both lysine amines and other residues.Highly rigid structures with novel therapeutic potential.

Integration into Dendrimeric and Polymeric Structures

The capacity of this compound to act as a branching point is exploited in the synthesis of dendrimers and specialized polymers. These macromolecules have applications in drug delivery, catalysis, and materials science.

Dendrimers are perfectly branched, tree-like molecules with a well-defined structure. Lysine is a popular building block for dendrimers because, after deprotection, its two amino groups provide two branching points in each generation of growth. The synthesis of a lysine-based dendrimer can start from a central core. This compound (after conversion of the ester to a reactive group) can be attached to this core.

The synthetic cycle involves two key steps:

Deprotection: The two Boc groups are removed with acid, revealing two primary amines.

Coupling: Two more equivalents of the Boc-protected lysine building block are coupled to the newly exposed amines.

Repeating this cycle builds the dendrimer generation by generation, with the number of surface groups doubling at each step. The result is a globular macromolecule with a dense shell of functional groups, the nature of which can be tailored for specific applications. Hyperbranched polymers are similar to dendrimers but have a more irregular branching structure, and can also be synthesized using this lysine derivative.

Beyond discrete dendrimers, this compound can serve as a monomer for the synthesis of linear or cross-linked polymers. For example, after deprotection of the Boc groups, the resulting diamino methyl ester can undergo polycondensation reactions. If reacted with a dicarboxylic acid, it can form a polyamide. The methyl ester group can also be involved in polymerization reactions, such as transesterification, to form polyesters.

The chirality of the L-lysine monomer is preserved in the polymer backbone, leading to chiral polymers with interesting optical or recognition properties. The pendant functional groups (the protected amines or esters) can be modified after polymerization to tune the polymer's properties, such as its solubility, thermal stability, or ability to interact with biological systems. This approach allows for the creation of advanced functional materials derived from a renewable amino acid source.

Elusive Presence of this compound in Advanced Synthesis

Despite the foundational role of chiral building blocks in modern organic chemistry, a comprehensive survey of scientific literature reveals a notable scarcity of specific, detailed applications for this compound in the advanced synthesis of complex natural products and in the field of asymmetric catalysis. While derivatives of lysine with single protecting groups on the alpha or epsilon amine are ubiquitous in peptide synthesis and as precursors for various molecular architectures, the doubly N,N'-Boc protected methyl ester of L-lysine appears to be a less traversed path for the construction of intricate molecular frameworks.

Extensive searches of chemical databases and scholarly articles did not yield prominent, explicitly detailed examples of "this compound" as a key chiral building block for the total synthesis of complex natural products or for the design and application of novel chiral ligands in asymmetric catalysis. The available literature tends to focus on the broader applications of mono-protected lysine derivatives, such as Nα-Boc-L-lysine methyl ester or Nε-Boc-L-lysine methyl ester, in solid-phase peptide synthesis and as starting materials for alkaloids and other bioactive compounds.

This lack of specific documented use in the requested areas suggests that other synthetic strategies or alternative protecting group combinations for lysine may be more favored by synthetic chemists for these particular applications. Therefore, a detailed exposition on the contribution of this compound to these specific fields of advanced chemical synthesis cannot be constructed based on the currently available and accessible scientific literature.

Further research and publication may, in the future, illuminate specific niches for this particular doubly protected lysine derivative in the synthesis of complex molecules. However, at present, its role as a central chiral building block in the synthesis of elaborate natural products and in the design of ligands for asymmetric catalysis remains largely undocumented in prominent scientific literature.

Advanced Spectroscopic and Analytical Methodologies for Research on Bis N,n Boc L Lysine Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Bis-N,N'-boc-L-lysine methyl ester. It provides invaluable insights into the connectivity of atoms and the three-dimensional arrangement of the molecule in solution.

Standard one-dimensional (1D) ¹H and ¹³C NMR spectra offer a fundamental characterization of the compound. The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides information about the carbon framework. These spectra are essential for confirming the presence of the two tert-butoxycarbonyl (Boc) protecting groups, the L-lysine backbone, and the methyl ester moiety. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm)
Cα-H 4.0 - 4.2
Cε-H 3.0 - 3.2
Methyl Ester (-OCH ₃) ~3.7
Boc group (-C(CH ₃)₃) ~1.4
Lysine (B10760008) side chain (-CH ₂-) 1.3 - 1.9
Amide NH (α-amino) 5.0 - 5.5
Amide NH (ε-amino) 4.5 - 5.0

Note: Predicted values can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (Ester) ~173
Carbonyl (Boc) ~156
~54
~40
Methyl Ester (-OC H₃) ~52
Boc group (-C (CH₃)₃) ~80
Boc group (-C(C H₃)₃) ~28
Lysine side chain (-C H₂-) 22 - 32

Note: Predicted values can vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Systems

For a more in-depth structural assignment and to resolve signal overlap often present in 1D spectra, two-dimensional (2D) NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively. nih.gov These methods provide an unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. nih.gov

Solid-state NMR (ssNMR) offers the unique capability to study the compound in its solid, crystalline, or amorphous state. herts.ac.uknih.gov This is particularly relevant for understanding intermolecular interactions and packing arrangements within a solid matrix. herts.ac.uk While solution-state NMR provides information on the average conformation, ssNMR can reveal details about specific, stable conformations present in the solid phase. nih.govspringernature.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions, leading to higher resolution spectra. nih.gov

Dynamic NMR Investigations of Interconverting Species and Reaction Intermediates

Dynamic NMR (DNMR) is a powerful tool to investigate processes that occur on the NMR timescale, such as conformational changes or the formation of transient reaction intermediates. For this compound, DNMR can be used to study the restricted rotation around the amide bonds of the Boc groups. At lower temperatures, separate signals for different conformers might be observed, which coalesce into a single averaged signal as the temperature increases and the rate of interconversion becomes faster than the NMR timescale. This allows for the determination of the energy barriers associated with these rotational processes.

Mass Spectrometry in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of this compound and for monitoring the progress of reactions involving this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₇H₃₂N₂O₆. nih.gov The experimentally determined exact mass should closely match the calculated theoretical mass, providing strong evidence for the identity of the compound. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₇H₃₂N₂O₆ nih.gov
Calculated Monoisotopic Mass 360.2260 Da nih.gov
Observed Mass (Typical) [M+H]⁺, [M+Na]⁺

Note: Observed ions will depend on the ionization technique used.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to further confirm the structure of this compound by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific structural motifs, such as the loss of the Boc groups or the methyl ester. This detailed fragmentation analysis provides a high degree of confidence in the structural assignment.

Chromatographic Techniques for Purification and Purity Assessment in Research Contexts

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both purification and purity analysis. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, this compound can be separated from starting materials, byproducts, and other impurities. The purity of the compound can be quantified by integrating the peak area in the chromatogram. Thin-Layer Chromatography (TLC) is another valuable tool for monitoring reaction progress and for a quick assessment of purity, often used to determine the optimal conditions for larger-scale chromatographic separations. sigmaaldrich.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
¹³C
¹⁵N

Preparative Chromatography for Isolation of Synthetic Intermediates and Derivatives

In the synthesis of complex molecules derived from this compound, preparative chromatography is a critical tool for the isolation and purification of intermediates and final products. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of target molecules from unreacted starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) in its preparative format is frequently employed for this purpose. The choice of stationary phase (e.g., normal-phase silica (B1680970) or reversed-phase C18) and mobile phase is dictated by the polarity of the synthetic intermediates. For instance, in multi-step syntheses originating from N-Boc protected amino acid methyl esters, intermediates such as β-ketosulfones may be isolated to ensure high purity before proceeding to subsequent reaction steps. nih.gov The process allows for obtaining compounds with high purity, which is essential for unambiguous structural analysis and for ensuring the success of subsequent synthetic transformations. The synthesis of N(ε)-methyl-L-lysine derivatives, for example, involves key intermediates like L-2-amino-6-bromohexanoic acid derivatives that must be purified before modification. nih.gov

Table 1: General Parameters for Preparative Chromatography in Lysine Derivative Synthesis

Parameter Description Typical Application
Stationary Phase The solid support within the column. Common types include silica gel for normal-phase and octadecyl-carbon chain-bonded silica (C18) for reversed-phase chromatography. Selection is based on the polarity of the target compound and impurities.
Mobile Phase The solvent or solvent mixture that carries the sample through the stationary phase. Gradients of solvents like ethyl acetate/hexanes (normal-phase) or acetonitrile/water (reversed-phase) are often used to achieve optimal separation.
Detection Method used to visualize the separated compounds as they elute from the column. UV-Vis detectors are common, especially for compounds with a chromophore. Refractive index (RI) detectors can be used for compounds without UV absorbance.

| Fraction Collection | The process of collecting the separated compounds into different vials as they exit the detector. | Automated fraction collectors are used to isolate the pure compound based on the detector signal. |

Chiral Chromatography for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of chiral building blocks like this compound is paramount, particularly in pharmaceutical applications where stereoisomers can have vastly different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the optical purity of such compounds. rsc.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for the separation of Nα-Fmoc/Boc amino acid derivatives. rsc.orgresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for achieving optimal chiral recognition and separation. researchgate.net In some cases, pre-column derivatization with a chiral or achiral reagent can be used to form diastereomers or improve detectability, respectively, facilitating separation on a standard or chiral column. nih.govnih.gov

Table 2: Example Conditions for Chiral HPLC Analysis of Boc-Amino Acid Derivatives

Parameter Condition Reference
Column Chiralpak IA researchgate.net
Mobile Phase n-hexane:isopropanol (90:10, v/v) researchgate.net
Flow Rate 1.2 mL/min researchgate.net
Temperature 25°C researchgate.net
Detection UV at 254 nm researchgate.net

| Resolution (Rs) | >2 | researchgate.net |

Research has demonstrated that for Nα-Fmoc/Boc amino acid derivatives, mobile phase polarity plays a significant role in chiral recognition. rsc.org The Chiralpak IC CSP, for instance, has shown excellent selectivity and resolution for a wide range of natural and unnatural amino acid derivatives, with chiral recognition being influenced by the hydrophobicity of the protecting groups. rsc.org

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not prominently available in the literature, analysis of related L-lysine derivatives provides significant insight into the molecular conformations and intermolecular interactions that govern their solid-state structures.

For example, the crystal structures of L-lysine complexed with D-glutamate and D-aspartate have been solved, revealing details about molecular aggregation, hydrogen bonding networks, and the effect of chirality on crystal packing. nih.gov In these structures, the lysine side-chain amino groups participate in infinite sequences with carboxylate groups. nih.gov The determination of the crystal structure of pure L-lysine required modern powder X-ray diffraction methods due to its high propensity to form a hydrate (B1144303) under ambient conditions. researchgate.netwiley.comnih.gov These studies provide a foundational understanding of the preferred conformations and packing motifs of the lysine backbone and side chain, which would be relevant to its protected derivatives.

Table 3: Crystallographic Data for Selected L-Lysine Derivatives

Compound Crystal System Space Group Key Findings Reference
L-Lysine D-glutamate Monoclinic P2(1) Side chain forms infinite sequences of alternating amino and carboxylate groups. nih.gov
L-Lysine D-aspartate monohydrate Orthorhombic P2(1)2(1)2(1) Unlike molecules aggregate into alternating layers. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is an essential tool for the qualitative analysis of this compound. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy is particularly useful for identifying the key functional groups within the molecule. The IR spectrum of a related compound, Nα-Boc-L-lysine, shows characteristic absorption bands for the N-H bond, the C=O of the carbamate (B1207046) (Boc group), and the C=O of the carboxylic acid. chemicalbook.com For this compound, one would expect to see distinct stretching vibrations for:

N-H bonds in the carbamate groups.

C=O bond of the methyl ester.

C=O bonds of the two Boc protecting groups.

C-O bonds associated with both the ester and carbamate moieties.

Table 4: Expected Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (Boc) N-H Stretch 3300-3500
Alkane C-H Stretch 2850-3000
Ester C=O Stretch ~1740
Carbamate (Boc) C=O Stretch ~1680-1700
Amide (Boc) N-H Bend 1510-1550

Raman Spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations, which can provide additional structural information.

Furthermore, vibrational spectroscopy is a valuable method for reaction monitoring . For example, during the synthesis of this compound from L-lysine methyl ester, one could monitor the reaction progress by observing the appearance of the characteristic C=O stretching band of the Boc group (~1700 cm⁻¹) and the disappearance of the primary amine bands of the starting material. This allows for real-time or near-real-time assessment of reaction completion. Studies on the reactions of other protected lysine derivatives have shown how spectroscopic methods can be used to track the formation of products and intermediates over time. rsc.org

Computational and Theoretical Investigations of Bis N,n Boc L Lysine Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental in mapping the electronic landscape and forecasting the chemical reactivity of molecules. For a compound like Bis-N,N'-boc-L-lysine methyl ester, DFT calculations can offer significant details regarding its molecular orbitals, the distribution of electronic charges, and the specific atomic sites that are prone to nucleophilic or electrophilic attack.

For example, DFT calculations have been effectively used to foresee the steric and electronic factors that guide nucleophilic attacks on related di-Boc-lysine compounds. Such computational approaches can aid in comprehending the reactivity of the carbonyl groups and the steric influence exerted by the voluminous tert-butoxycarbonyl (Boc) protecting groups.

Table 1: Representative Data from DFT Calculations on Analogous Acylated Lysine (B10760008) Compounds
Calculated PropertyTypical MethodFinding for Analogous SystemsRelevance to this compound
Optimized Geometry DFT (e.g., B3LYP/6-31G*)Provides precise bond lengths, bond angles, and dihedral angles.Predicts the most stable three-dimensional structure of the molecule.
Mulliken Atomic Charges DFTIdentifies the partial positive and negative charges on individual atoms.Highlights reactive centers, such as the carbonyl carbons and amide nitrogens.
HOMO-LUMO Gap DFTIndicates the kinetic stability and overall chemical reactivity of the molecule.A smaller energy gap typically suggests a higher propensity for chemical reaction.
Electrostatic Potential Map DFTVisualizes the charge distribution across the molecule, indicating sites for electrophilic and nucleophilic attack.Predicts how the molecule is likely to interact with other chemical reagents.

These quantum chemical calculations are vital for providing a rational basis for the observed chemical behavior of this compound in various synthetic procedures.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of this compound, yielding insights into its conformational pliability and its interactions with surrounding solvent molecules. By simulating the molecule's motions, researchers can map out its accessible conformations and understand how solvent molecules organize around it.

Table 2: Potential Insights from Molecular Dynamics Simulations
Simulation AspectInformation GainedRelevance to this compound
Conformational Sampling Identification of low-energy conformers and their relative populations.Understanding the flexibility of the lysine backbone and the spatial orientation of the Boc and methyl ester groups.
Radial Distribution Functions Describes the probability of locating solvent molecules at a specific distance from particular atoms of the solute.Characterizes the solvation shell and the patterns of hydrogen bonding with the solvent.
Root-Mean-Square Deviation (RMSD) Measures the stability of the molecule's conformation over the simulation time.Assesses the rigidity or flexibility of the molecular framework.

Molecular Modeling Studies of this compound Derivatives and Interactions

Molecular modeling techniques, such as molecular docking, are employed to investigate how derivatives of this compound might interact with biological targets like enzymes. Although this compound is primarily utilized as a synthetic intermediate, understanding its potential biological interactions is pertinent for broader applications.

As an illustration, molecular docking simulations have been conducted on lysine ethyl ester to elucidate its binding conformations within the active sites of enzymes like lipase (B570770) and trypsin. acs.org Analogous modeling studies could be performed on this compound to predict its binding affinity and interaction modes with various protein targets, which could inform the design of novel enzyme inhibitors or other bioactive molecules.

Theoretical Predictions of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry can predict a range of spectroscopic properties, which is invaluable for the interpretation of experimental data. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can serve as a powerful tool for the structural elucidation and characterization of this compound.

A study focusing on acetylated lysines has shown that DFT calculations can accurately reproduce experimental vibrational spectra (IR and Raman), thereby assisting in the definitive assignment of the observed spectral bands. nih.gov For this compound, the theoretical prediction of its ¹H and ¹³C NMR chemical shifts would be especially beneficial for confirming its molecular structure and assessing its purity.

Table 3: Theoretically Predicted Spectroscopic Data and Their Utility
Spectroscopic TechniquePredicted PropertyUtility for this compound
Infrared (IR) Spectroscopy Vibrational frequencies and their corresponding intensities.Assignment of characteristic absorption peaks for C=O (ester and carbamate), N-H, and C-H vibrations. nih.gov
Raman Spectroscopy Raman scattering activities for various vibrational modes.Provides complementary information to IR spectroscopy for the identification of key functional groups. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H, ¹³C) and spin-spin coupling constants.Facilitates the complete assignment of the NMR spectrum and confirms the atomic connectivity within the molecule.

Computational Approaches to Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry offers robust methods to explore the mechanisms of chemical reactions, including the characterization of transition states and the calculation of activation energies. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational studies can illuminate the detailed step-by-step mechanism.

The mechanisms of Boc protection and deprotection, for example, are well-suited for such computational analysis. commonorganicchemistry.comcommonorganicchemistry.com Theoretical investigations can model the reaction coordinates, identify crucial intermediates and transition states, and clarify the role of any catalysts involved. For instance, in a reaction where a Boc group is cleaved, computational analysis could determine the geometry of the transition state and the energetic barrier for the reaction, offering insights that are challenging to obtain through experimental means alone. Furthermore, research into peptidyl-aminoacyl-l/d-isomerase has leveraged the concept of planar transition states to design potent inhibitors, highlighting the utility of transition state analysis in rational molecular design. nih.gov

Future Directions and Emerging Research Avenues for Bis N,n Boc L Lysine Methyl Ester

Exploration of Novel Protecting Groups and Orthogonal Deprotection Strategies for Lysine (B10760008) Derivatives

The strategic protection and deprotection of lysine's amino groups are fundamental to the synthesis of complex peptides and other biologically relevant molecules. While the Boc group, as seen in Bis-N,N'-boc-L-lysine methyl ester, is a cornerstone of this chemistry, ongoing research seeks to expand the repertoire of protecting groups to offer greater flexibility and orthogonality. nbinno.com Orthogonal protecting groups are those that can be removed under specific conditions without affecting other protecting groups on the molecule, allowing for precise, site-specific modifications. kohan.com.twcem.com

A key area of exploration is the development of novel protecting groups that are removable under increasingly mild and specific conditions. For instance, researchers are investigating alternatives to the commonly used Fmoc (9-fluorenylmethoxycarbonyl) group, which requires a basic secondary amine for removal. acs.org This can be problematic for sensitive molecules containing electrophilic functionalities. acs.org Acidic hydrogenolysis conditions are being explored as a non-basic alternative for Fmoc deprotection, which can suppress the nucleophilic reactivity of the resulting amine. acs.org

Furthermore, the development of next-generation lysine side-chain protecting groups aims to improve stability, selectivity, and ease of removal. openaccesspub.org Groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are removable by hydrazinolysis, offering orthogonality to acid- and base-labile groups. iris-biotech.desigmaaldrich.com However, challenges such as incomplete removal of robust groups like ivDde have spurred the development of newer alternatives like MeDmb (methyl dimethylbarbituric acid) and ivDmb, which show promising properties in suppressing protecting group scrambling during synthesis. iris-biotech.de

The table below summarizes some common orthogonal protecting groups for lysine, highlighting their removal conditions and compatibility.

Protecting GroupAbbreviationRemoval ConditionsOrthogonal To
tert-ButyloxycarbonylBocStrong acids (e.g., TFA)Fmoc, Aloc, Dde, ivDde
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)Boc, Trt, Aloc
AllyloxycarbonylAlocPd(0) catalystBoc, Fmoc
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFBoc, Fmoc, Trt
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMFBoc, Fmoc, Trt
MonomethoxytritylMmtMildly acidic conditions (e.g., 1% TFA)Boc, Fmoc

The quest for truly orthogonal deprotection strategies is a continuous effort, with the goal of enabling the synthesis of increasingly complex and multifunctional molecules. kohan.com.twcem.com The development of automated synthesizers capable of performing these selective deprotection steps is also a significant advancement in this field. kohan.com.tw

Development of Sustainable and Environmentally Benign Synthetic Routes for Lysine Esters

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of amino acid derivatives, including lysine esters. rsc.org Traditional synthetic methods often rely on hazardous reagents and generate significant chemical waste. rsc.org

One promising approach is the use of chemoenzymatic polymerization (CEP). nih.govacs.org This method utilizes enzymes, such as papain, to catalyze the polymerization of amino acid esters in aqueous environments. nih.govacs.org A key advantage of CEP is that it can often proceed without the need for side-chain protecting groups, simplifying the synthetic process and reducing waste. nih.govacs.org Researchers have demonstrated one-pot CEP for lysine, where the esterification and polymerization steps are performed sequentially without isolating the intermediate ester. nih.govacs.org

Another avenue of research focuses on the use of renewable biomass as a starting material for amino acid synthesis. rsc.org This approach aims to reduce the reliance on petroleum-based feedstocks. rsc.org The development of novel catalytic methods for the conversion of biomass-derived compounds into amino acids is an active area of investigation. rsc.org

Furthermore, efforts are being made to minimize the use of organic solvents in peptide synthesis. openaccesspub.org One novel approach involves using host-guest chemistry, where a molecule like 18-crown-6 (B118740) can be used to protect the ε-amino group of lysine in aqueous solutions, potentially reducing the need for traditional protecting groups and organic solvents. openaccesspub.org

The development of synthetic routes that are more atom-economical is also a key goal. acs.org This involves designing reactions where a higher proportion of the starting materials are incorporated into the final product, minimizing waste. Photoinduced energy transfer is one strategy being explored for the regioselective synthesis of α-quaternary amino acid derivatives in a more sustainable manner. acs.org

Expansion of Applications in Supramolecular Chemistry and Advanced Materials Science

The unique structure of this compound and other lysine derivatives makes them valuable building blocks for the construction of well-defined supramolecular assemblies and advanced materials. The presence of multiple functional groups allows for the creation of complex architectures through non-covalent interactions such as hydrogen bonding and host-guest interactions.

In supramolecular chemistry, lysine derivatives are being explored for their ability to self-assemble into various nanostructures. For example, Nα-acylated lysine derivatives have been shown to spontaneously form vesicles in aqueous solutions. nih.gov These self-assembled structures have potential applications in drug delivery and as bio-based surfactants. nih.gov The ability to control the self-assembly process by modifying the lysine structure opens up possibilities for creating a wide range of functional nanomaterials.

In the field of advanced materials science, lysine-based polymers are gaining attention for their potential as sustainable and biocompatible materials. researchgate.net For instance, novel thermoplastic elastomers have been synthesized from lysine-derived monomers. researchgate.net These materials exhibit excellent mechanical properties and could offer a renewable alternative to petroleum-based elastomers. researchgate.net The synthesis of poly(ester amide)s derived from L-lysine ethyl ester is another example of creating biodegradable polymers with good thermal and mechanical properties. researchgate.net

Furthermore, the incorporation of lysine derivatives into electrospun fibers is being investigated for applications in tissue engineering. tue.nl Copolymers of lysine and other amino acids can be processed into scaffolds that promote cell growth and proliferation. tue.nl The ability to tune the properties of these materials by adjusting the copolymer composition makes them promising for creating customized biomaterials for regenerative medicine.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (excluding clinical aspects)

The intersection of organic chemistry and chemical biology provides a fertile ground for the application of precisely functionalized molecules like this compound to probe and manipulate biological systems. While excluding clinical applications, this interdisciplinary research focuses on understanding fundamental biological processes at the molecular level.

A significant area of research is the site-specific incorporation of unnatural amino acids (UAAs), including various lysine derivatives, into proteins. plos.orgnih.gov This is often achieved using orthogonal aminoacyl-tRNA synthetase/tRNA pairs, which allows for the introduction of novel chemical functionalities into proteins. plos.org For instance, incorporating lysine derivatives with different acyl groups can help elucidate the functional implications of post-translational modifications (PTMs) in histones, which play a crucial role in epigenetic regulation. plos.org Structural studies of the enzymes that recognize and activate these lysine derivatives provide insights into the plasticity of their active sites. plos.org Interestingly, using the methyl ester forms of these UAAs has been shown to enhance their incorporation into proteins in E. coli cell culture. nih.gov

Bioconjugation, the covalent attachment of molecules to biomolecules, is another key area where lysine derivatives are extensively used. mdpi.com The primary amino group of lysine is a common target for modification due to its nucleophilicity and accessibility on protein surfaces. mdpi.com Researchers are developing novel reagents and methods for the site-selective modification of lysine residues, enabling the attachment of probes, tags, and other functional moieties to proteins and peptides. mdpi.com This allows for the study of protein function, localization, and interactions within a cellular context.

Furthermore, lysine derivatives are utilized in the synthesis of peptide-based tools to study biological systems. For example, they can serve as scaffolds for creating targeted fluorescently labeled chelating peptide conjugates. nih.gov These bioconjugates can be designed to bind to specific cellular targets, providing a means to visualize and study biological processes without direct clinical implications.

Advancements in High-Throughput Synthesis and Screening Based on this compound Scaffolds

The development of high-throughput synthesis and screening methods is crucial for accelerating the discovery of new molecules with desired properties. This compound and similar lysine-based scaffolds are well-suited for the construction of chemical libraries due to their versatile functional handles.

High-throughput synthesis often relies on solid-phase peptide synthesis (SPPS), where peptides are assembled on a solid support. openaccesspub.org Automated peptide synthesizers can perform the repetitive steps of coupling and deprotection, enabling the rapid synthesis of large numbers of peptides. kohan.com.tw The use of orthogonally protected lysine derivatives is essential in this context, as it allows for the introduction of diversity at specific points in the peptide sequence. kohan.com.tw

DNA-encoded libraries (DELs) represent a powerful technology for the synthesis and screening of vast numbers of compounds. acs.org This approach involves attaching a unique DNA tag to each chemical compound, which serves as a barcode for its identification. The development of DNA-compatible reactions is critical for the construction of DELs. Researchers have demonstrated the use of lysine derivatives in DNA-compatible, one-pot, three-component cycloaddition reactions to generate libraries of pyrrolidine-fused scaffolds. acs.org The ability to perform these reactions under mild, aqueous conditions ensures the integrity of the DNA tag. acs.org

Once these libraries are synthesized, high-throughput screening methods are employed to identify compounds with specific activities. These screening assays can be designed to measure a wide range of properties, from binding to a particular protein target to catalytic activity. The combination of high-throughput synthesis and screening allows for the rapid exploration of chemical space and the identification of lead compounds for further development.

Q & A

Q. Table 1: Optimization Parameters for Esterification

ParameterOptimal LevelContribution to Yield
Catalyst concentration1.5 wt%77.5% (highest impact)
Temperature60°C12.3%
Molar ratio (oil:alcohol)1:68.1%
Data derived from orthogonal array analysis using the Taguchi method .

Advanced: How can the Taguchi experimental design improve reproducibility in multi-step synthesis of this compound?

Answer:
The Taguchi method employs orthogonal arrays (e.g., L-9 array) to systematically evaluate interactions between variables (e.g., Boc-deprotection pH, esterification time) with minimal experimental runs:

  • Signal-to-noise (S/N) ratios : Used to identify robust conditions. For example, a "larger-the-better" S/N ratio prioritizes maximum yield .
  • Variance analysis (ANOVA) : Quantifies parameter contributions. Catalyst concentration dominates (77.5%), while molar ratio has marginal impact (<10%) .
  • Validation : Post-optimization, yields under predicted conditions (e.g., 96.7% methyl ester content) should match theoretical calculations within ±3% error .

Basic: What analytical techniques are essential for characterizing this compound and verifying purity?

Answer:

  • NMR spectroscopy : Confirm Boc-group integrity (δ 1.4 ppm for tert-butyl) and esterification (δ 3.6 ppm for methyl ester) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (<0.5% area) .
  • Mass spectrometry (HRMS) : Validate molecular ion ([M+H]+ at m/z 297.8 for Bis-Boc-L-lysine methyl ester) .

Advanced: How does the methyl ester moiety enhance cellular uptake of lysine derivatives in protein engineering studies?

Answer:
Methyl esters improve lipophilicity, facilitating passive diffusion through cell membranes. In E. coli expression systems:

  • Uptake efficiency : Methyl esters of Nε-modified lysines (e.g., Boc-Lys-OMe) show 2–3× higher incorporation into proteins compared to free acids .
  • Hydrolysis kinetics : Intracellular esterases cleave the ester post-uptake, releasing the active lysine derivative for tRNA charging .
    Table 2: Comparison of Incorporation Efficiency
DerivativeRelative Yield (%)
Boc-Lys (free acid)45
Boc-Lys-OMe96
Data from GFP expression assays in E. coli .

Advanced: What are the stability challenges of this compound under long-term storage, and how are they mitigated?

Answer:

  • Degradation pathways : Hydrolysis of Boc groups (pH < 5) or ester cleavage (humidity >60%) .
  • Stabilization strategies :
    • Store at −20°C in anhydrous DMSO or acetonitrile.
    • Use desiccants (e.g., molecular sieves) in lyophilized form .
  • QC monitoring : Monthly HPLC checks for degradation peaks (e.g., free lysine at tR 8.2 min) .

Basic: How are contradictory data on Boc-group stability reconciled when designing reactions?

Answer:
Conflicting reports on Boc stability (e.g., acid sensitivity vs. thermal lability) are resolved via:

  • pH-controlled deprotection : Use 25% TFA in dichloromethane (0°C, 30 min) to minimize side reactions .
  • Real-time monitoring : In-situ FTIR tracks carbonyl peaks (Boc: 1680 cm⁻¹; deprotected amine: 1550 cm⁻¹) .

Advanced: What role does this compound play in synthesizing protease-resistant peptide analogs?

Answer:
The Boc groups sterically hinder protease access, while the methyl ester prevents C-terminal cleavage:

  • Trypsin resistance : Substitution of lysine with Boc-Lys-OMe reduces cleavage rates by 90% in model peptides .
  • Applications : Used to stabilize peptide-drug conjugates in serum-containing media (half-life extension from 2 to 24 hrs) .

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